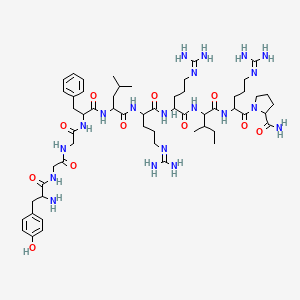

Dynorphin A (1-10) amide

Description

Properties

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H92N20O11/c1-5-33(4)46(53(87)74-40(17-11-25-68-57(64)65)54(88)77-26-12-18-43(77)47(59)81)76-50(84)39(16-10-24-67-56(62)63)72-49(83)38(15-9-23-66-55(60)61)73-51(85)41(27-32(2)3)75-52(86)42(29-34-13-7-6-8-14-34)71-45(80)31-69-44(79)30-70-48(82)37(58)28-35-19-21-36(78)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,78H,5,9-12,15-18,23-31,58H2,1-4H3,(H2,59,81)(H,69,79)(H,70,82)(H,71,80)(H,72,83)(H,73,85)(H,74,87)(H,75,86)(H,76,84)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZMRRKJJIQBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H92N20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interactions

Kappa-Opioid Receptor (KOR) Agonism and Binding Modalities

Dynorphin (B1627789) A (1-10) amide is recognized as a potent analog of its longer parent peptide, Dynorphin A (1-13). cas.cz Its interaction with the KOR is a key determinant of its opioid-mediated activities.

Dynorphin A peptides exhibit the highest binding affinity for the kappa-opioid receptor (KOR) among the endogenous opioid peptides. nih.gov While the parent Dynorphin A has a high affinity for KOR, it also binds to mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit with lower affinity. acs.org The C-terminal amidation of dynorphin fragments is a modification known to influence stability and receptor affinity. nih.gov

Research on a closely related analog, a chloromethyl ketone derivative of Dynorphin A (1-10), demonstrated a relatively high affinity for kappa-opioid binding sites, with a reported inhibition constant (Ki) of approximately 200 nM. researchgate.net In the same study, its binding to mu and delta sites was found to be weaker. researchgate.net The basic amino acid residues in the C-terminal "address" sequence of dynorphins are important for KOR binding affinity and selectivity. ku.edu Studies on various analogs have shown that alterations in chemical structure can affect the affinity for different opioid receptor subtypes. nih.gov

Interactive Data Table: Opioid Receptor Binding Affinity for Dynorphin Peptides

| Compound/Analog | Receptor | Binding Affinity (Ki, nM) | Source |

| Dynorphin A (1-10) derivative | KOR | ~200 | researchgate.net |

| Dynorphin A (1-10) derivative | MOR | Weaker than KOR | researchgate.net |

| Dynorphin A (1-10) derivative | DOR | Weaker than KOR | researchgate.net |

| Dynorphin A | KOR | 0.04 ± 0.0 | acs.org |

| Dynorphin A | MOR | 2.16 ± 0.4 | acs.org |

| Dynorphin A | DOR | 33.0 ± 5.6 | acs.org |

Note: Data for the Dynorphin A (1-10) derivative is from a study on a chloromethyl ketone analog. Data for the parent Dynorphin A is provided for comparison.

Dynorphin A (1-10) amide functions as an agonist at the KOR. This activity has been demonstrated in classical bioassays where it and its analogs inhibit electrically-induced twitches of the guinea pig ileum and mouse vas deferens in a dose-dependent and naloxone-reversible manner. nih.gov In vivo studies have shown that this compound can produce analgesic effects, particularly under conditions of stress. cas.cz While it may show little to no analgesic activity on its own in certain tests like the tail-flick test, its effects are significantly potentiated by strong stressors. cas.cz

A critical area of modern pharmacology is the concept of functional selectivity or biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govflinders.edu.au For KOR agonists, G-protein signaling is associated with analgesia, whereas the β-arrestin pathway has been linked to adverse effects like dysphoria. nih.govacs.org While the broader class of dynorphins is known to activate the β-arrestin pathway, developing G-protein biased agonists is a key goal for creating safer analgesics. nih.govfrontiersin.orgfrontiersin.org Although this is an area of intense investigation for dynorphin analogs, specific data quantifying the G-protein versus β-arrestin signaling bias for this compound is not available in the reviewed literature.

The activation of the KOR by dynorphin peptides involves a complex interaction. The peptide is understood to have two key domains: the N-terminal "message" sequence (Tyr-Gly-Gly-Phe), which is common to many opioids, and the C-terminal "address" sequence, which provides receptor selectivity. Molecular simulation studies suggest that Dynorphin A (1-10) binds to the extracellular loop 2 (EL2) of the KOR. medchemexpress.com This interaction is proposed to be a key mechanism for receptor activation. medchemexpress.com The model suggests that while the N-terminal tyramine (B21549) "message" binds within a pocket in the transmembrane domain, the helical "address" portion of the peptide interacts with residues in EL2. medchemexpress.com This interaction with EL2, which is rich in negatively charged residues, is thought to be crucial for the high affinity and selectivity of dynorphins at the KOR. nih.gov

Non-Opioid Receptor Interactions

In addition to its canonical role as an opioid peptide, Dynorphin A and its fragments exhibit significant activity at non-opioid targets, most notably the NMDA receptor.

Multiple studies have confirmed that Dynorphin A and its fragments, including Dynorphin A (1-10), can directly interact with and block NMDA receptor channels. medchemexpress.comnih.gov This action is independent of opioid receptors. Research has demonstrated that Dynorphin A (1-10) blocks NMDA-activated currents with an IC₅₀ value of 42.0 μM. medchemexpress.com This blocking action is voltage-independent. medchemexpress.com Further investigation has revealed that the inhibition of NMDA receptors by dynorphins is an allosteric mechanism that is dependent on extracellular pH. cas.cz

Interactive Data Table: Non-Opioid Activity of Dynorphin A (1-10)

| Target | Action | Potency (IC₅₀) | Source |

| NMDA Receptor | Block of activated current | 42.0 μM | medchemexpress.com |

The modulatory effects of dynorphins on NMDA receptors have been investigated at the subunit level. Studies using Xenopus oocytes expressing specific NMDA receptor subunit combinations have shown that the inhibitory effect of Dynorphin A occurs on receptors composed of NR1-1a and NR2B subunits. cas.cz This indicates a specific interaction with particular NMDA receptor subtypes, contributing to the peptide's complex pharmacological profile.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Electrophysiological Correlates of NMDA Receptor Activity Modulation

This compound exerts a direct modulatory effect on N-methyl-D-aspartate (NMDA) receptors, independent of its classical opioid receptor activity. medchemexpress.com Electrophysiological studies using the whole-cell patch recording technique on isolated rat trigeminal neurons have demonstrated that Dynorphin A and its fragments, including Dynorphin A (1-10), block currents activated by NMDA. medchemexpress.com This blocking action is characterized by its voltage independence, meaning the extent of the block does not change as the membrane potential is varied from -80 to +60 mV. medchemexpress.com

The potency of this inhibition has been quantified, with Dynorphin A (1-10) exhibiting an IC50 value of 42.0 μM for the blockade of NMDA-activated currents. medchemexpress.commedchemexpress.com Further investigation into the mechanism reveals that the inhibition of NMDA receptors by Dynorphin A is dependent on the extracellular pH. nih.gov Studies have shown that the inhibitory effect is more pronounced at lower pH levels, suggesting a complex interaction that is sensitive to the local ionic environment. nih.gov The site of interaction for Dynorphin A on the NMDA receptor is distinct from the sites acted upon by protons or redox agents, indicating an allosteric mechanism of inhibition. nih.gov

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| IC50 | 42.0 μM | Blockade of NMDA-activated current | medchemexpress.commedchemexpress.com |

| Voltage Dependence | Independent | Membrane potential from -80 to +60 mV | medchemexpress.com |

| pH Dependence | Inhibition increases at lower pH | Extracellular pH range 6.7-8.3 | nih.gov |

Bradykinin (B550075) Receptor Activation

Beyond its interaction with opioid and NMDA receptors, Dynorphin A acts as an agonist at bradykinin receptors, initiating non-opioid mediated neural excitation. nih.govhmdb.ca This interaction is significant as it reveals a mechanism by which endogenous dynorphin can promote certain signaling pathways, such as those involved in pain, through a pathway distinct from its opioid effects. nih.gov The activation of bradykinin receptors by dynorphin fragments has been identified as a key component of their excitatory actions. acs.org

Receptor Subtype Specificity (B1, B2)

Research demonstrates that Dynorphin A's action extends to both B1 and B2 bradykinin receptor subtypes. nih.gov The blockade of either spinal B1 or B2 receptors has been shown to reverse physiological effects associated with sustained high levels of endogenous spinal dynorphin. nih.govhmdb.ca Structure-activity relationship studies, utilizing truncated fragments of Dynorphin A, have sought to identify the minimal sequence necessary for bradykinin receptor interaction. Dynorphin A-(4-11) was identified as a potent pharmacophore for bradykinin receptors, with an IC50 of 140 nM, suggesting that the core sequence contained within Dynorphin A (1-10) is crucial for this activity. acs.orgacs.org Further studies have indicated that a basic amino acid at the C-terminus of the dynorphin fragment enhances binding affinity at bradykinin receptors. nih.gov

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Dynorphin A-(4-11) | 140 | acs.org |

| Dynorphin A-(2-13) | 170 | acs.org |

| Dynorphin A-(3-11) | 130 | nih.gov |

Intracellular Signaling Cascades Triggered by Bradykinin Receptor Activation

The activation of bradykinin receptors by Dynorphin A initiates distinct intracellular signaling cascades. One of the primary pathways involves the induction of calcium influx in sensory neurons via voltage-sensitive calcium channels. nih.govhmdb.ca This action is separate from the primary signaling pathway typically activated by bradykinin itself. nih.govhmdb.ca Furthermore, the interaction of dynorphin analogues with the B2 bradykinin receptor has been shown to stimulate the production of the intracellular second messenger, inositol (B14025) triphosphate. acs.org This is a canonical signaling event for B2 receptor activation, confirming that dynorphin can trigger the G-protein-coupled receptor (GPCR) signaling cascade associated with this receptor. acs.orgmeduniwien.ac.at

Acid-Sensing Ion Channel (ASIC) Modulation

Dynorphin A peptides also function as modulators of acid-sensing ion channels (ASICs), which are proton-gated cation channels involved in various physiological and pathological processes. nih.govresearchgate.net This modulation is independent of opioid or bradykinin receptor activation and appears to involve a direct interaction between the peptide and the channel. nih.gov

Specificity for ASIC Subtypes (e.g., ASIC1a)

Research has specifically identified Dynorphin A as a modulator of the ASIC1a subtype. nih.govresearchgate.net A screening of numerous neuropeptides revealed Dynorphin A's ability to increase currents of partially desensitized ASIC1a channels. researchgate.net While longer forms like Big Dynorphin are more potent modulators, Dynorphin A also demonstrates significant activity at this subtype. biorxiv.orgpnas.org The interaction is specific, as other subtypes like ASIC2a are not modulated in the same manner. msu.ru This suggests that the modulatory effect of dynorphins is targeted towards specific ASIC subunits, with ASIC1a being a primary target. nih.gov

Mechanisms of Ion Channel Current Modulation

The primary mechanism by which Dynorphin A modulates ASIC1a is by preventing its steady-state desensitization. nih.gov Under conditions of prolonged, mild acidosis (e.g., pH 7.0), ASIC1a channels normally enter a desensitized state, rendering them less responsive to subsequent, stronger acidic stimuli. nih.gov In the presence of Dynorphin A, this desensitization is limited, and robust ASIC1a currents can still be activated. nih.gov This effect is concentration-dependent, with Dynorphin A exhibiting an EC50 of 32.8 ± 11.5 μm for this action. nih.gov

The underlying mechanism involves a shift in the proton sensitivity of the channel's steady-state desensitization. nih.gov Essentially, in the presence of Dynorphin A, a more acidic environment is required to induce the desensitized state. nih.gov It is proposed that dynorphins interact directly with the extracellular domain of the ASIC1a channel to exert this effect. nih.gov

| Parameter | Value | Effect | Reference |

|---|---|---|---|

| EC50 | 32.8 ± 11.5 μM | Prevention of steady-state desensitization | nih.gov |

| Mechanism | Decreases apparent proton sensitivity of steady-state desensitization | Modulation of channel gating | nih.gov |

Structure Activity Relationship Sar and Peptide Engineering

Conformational Dynamics and Receptor-Bound Structures

The biological activity of Dynorphin (B1627789) A (1-10) amide is intrinsically linked to its three-dimensional structure and dynamic behavior, particularly when interacting with its target, the kappa-opioid receptor (KOR). Understanding the peptide's conformational landscape in different environments and its structure when bound to the receptor is crucial for elucidating its mechanism of action and for the rational design of new analogs. This section explores the conformational dynamics and receptor-bound structures of Dynorphin A (1-10) amide and related fragments through spectroscopic and computational methods.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Circular Dichroism)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have been instrumental in characterizing the conformational properties of dynorphin peptides. These studies reveal that Dynorphin A and its fragments are highly flexible in aqueous solutions, typically adopting a random coil structure. However, in membrane-mimicking environments, such as in the presence of micelles or lipid bilayers, they exhibit a propensity to adopt more ordered secondary structures.

Circular dichroism studies have shown that in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS), dynorphin peptides undergo a transition from a random coil to an α-helical conformation. core.ac.uk This induced helicity is particularly relevant for the central portion of the peptide, which is believed to interact with the cell membrane before receptor binding. For instance, studies on Dynorphin A have indicated the formation of α-helical content upon interaction with SDS micelles. core.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atomic-level insights into the peptide's structure and dynamics. Solution NMR studies of Dynorphin A (1-13) bound to the human KOR reconstituted in detergent micelles have provided a quantitative model of the receptor-bound conformation. nih.govpnas.org These studies indicate that while the peptide is in fast exchange between its free and bound states, a distinct structure is adopted upon binding. pnas.org Specifically, the central part of the peptide, encompassing residues Leucine-5 to Arginine-9 (which lies within the 1-10 sequence), forms a well-defined α-helical turn. nih.govpnas.org In contrast, the N-terminal "message" sequence (Tyr-Gly-Gly-Phe) and the C-terminal segment remain flexibly disordered. nih.govpnas.org This suggests a model where the central helical region acts as an anchor or recognition motif, while the flexible N-terminus is free to engage with the receptor's binding pocket. nih.gov Transferred nuclear Overhauser enhancement spectroscopy (trNOE) has been a key technique in determining the structure of the bound dynorphin. pnas.org

The table below summarizes key findings from spectroscopic analyses of Dynorphin A peptides, with a focus on the conformational characteristics of the N-terminal region.

| Technique | Peptide Studied | Environment | Key Findings |

| Circular Dichroism (CD) | Dynorphin A | Sodium Dodecyl Sulfate (SDS) micelles | Induced transition from random coil to α-helical structure. core.ac.uk |

| Nuclear Magnetic Resonance (NMR) | Dynorphin A (1-13) | Dodecylphosphocholine (DPC) micelles | N-terminal helical segment (residues 1-10) identified. nih.gov |

| NMR (trNOE) | Dynorphin A (1-13) | KOR in DDM/CHS micelles | Central region (Leu5-Arg9) forms an α-helical turn; N-terminus (Tyr1-Phe4) is flexibly disordered. nih.govpnas.org |

| NMR (Relaxation) | Dynorphin A (1-13) | KOR in DDM/CHS micelles | NH bonds of Leu5 to Arg9 are more immobilized than the N- and C-termini, confirming the central helix and flexible ends. pnas.org |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, complement experimental data by providing dynamic, high-resolution models of peptide-receptor and peptide-membrane interactions. These studies have been crucial in proposing mechanisms for how Dynorphin A approaches and activates the KOR.

Molecular dynamics simulations of Dynorphin A (1-17) in a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer have provided insights into the behavior of the N-terminal 1-10 helical segment in a lipid environment. nih.gov Starting from an NMR structure, simulations showed that this helical segment, initially placed perpendicular to the membrane, spontaneously adopts a stable, tilted orientation at an angle of approximately 50 degrees with respect to the bilayer normal. nih.gov This tilted insertion is stabilized by specific interactions between dynorphin residues and the phospholipid headgroups, water, and hydrocarbon chains. nih.gov Key interactions include the "snorkeling" of arginine side chains towards the aqueous phase and the stabilization of the N-terminal hydrophobic sequence within the lipid core. nih.gov

Homology modeling and molecular simulations have been used to investigate the binding of Dynorphin A (1-10) to the KOR. One proposed model suggests a critical interaction between the amphipathic helix of the peptide and a complementary turn-helix motif in the second extracellular loop (EL2) of the KOR. nih.gov In these simulations, the tyramine (B21549) moiety of Tyr-1 (the "message") binds within a conserved aromatic pocket in the transmembrane domain, while the helical portion of the peptide (the "address") contacts residues in EL2 and the extracellular ends of transmembrane helices 6 and 7. nih.gov This dual interaction model aligns with experimental data and suggests a mechanism where EL2 plays a role in receptor activation mediated by the address component of dynorphin. nih.gov

These computational models, often validated by site-directed mutagenesis and other experimental data, provide a structural framework for understanding the molecular determinants of Dynorphin A's affinity and selectivity for the KOR. nih.gov

The table below presents significant results derived from computational studies on Dynorphin A fragments.

| Method | System Studied | Key Findings |

| Molecular Dynamics (MD) | Dynorphin A (1-17) in DMPC bilayer | The N-terminal helical segment (1-10) adopts a stable, tilted orientation (~50° to the normal) within the lipid bilayer. nih.gov |

| Homology Modeling & Molecular Simulation | Dynorphin A (1-10) and KOR | Proposed binding mode involves helix-helix interactions between the peptide and the receptor's second extracellular loop (EL2). nih.gov |

| Molecular Simulation | Dynorphin A (1-10)-KOR complex | The Tyr-1 "message" binds in a transmembrane aromatic pocket, while the helical "address" region interacts with EL2 and transmembrane helices 6/7. nih.gov |

Enzymatic Biotransformation and Metabolic Stability

Identification of Primary Metabolites and Degradation Pathways

The biotransformation of Dynorphin (B1627789) A (1-10) amide involves cleavage at several points along the peptide chain, leading to a variety of smaller fragments. In vitro studies in human blood have shown that Dynorphin A (1-10) amide is processed rapidly. nih.gov One of the major resulting products identified is Dynorphin A (4-10) amide, which demonstrates greater stability and can be detected for over two hours post-incubation. nih.gov A minor metabolite, Dynorphin A (1-6), has also been identified. nih.gov

The degradation pathways are not limited to simple terminal cleavage. Research indicates that the metabolism of this compound proceeds through the action of captopril-sensitive enzymes, pointing to the involvement of angiotensin-converting enzyme (ACE). nih.gov The primary degradation pathways involve enzymatic action that cleaves specific peptide bonds. A well-recognized cleavage site in dynorphin peptides is the Tyr¹-Gly² bond at the N-terminus. nih.gov Further processing can lead to metabolites such as Dynorphin A (2-10), Dynorphin A (2-8), and Dynorphin A (3-8), as observed in the metabolism of the parent peptide, Dynorphin A (1-13). ingentaconnect.comnih.gov

Table 1: Identified Metabolites of this compound and Related Peptides

| Precursor Peptide | Identified Metabolite | Source(s) |

|---|---|---|

| This compound | Dynorphin A (4-10) amide | nih.gov |

| This compound | Dynorphin A (1-6) | nih.gov |

| Dynorphin A (1-13) | Dynorphin A (1-10) | ingentaconnect.comnih.gov |

| Dynorphin A (1-13) | Dynorphin A (2-10) | ingentaconnect.comnih.gov |

| Dynorphin A (1-13) | Dynorphin A (2-8) | ingentaconnect.comnih.gov |

Role of Aminopeptidases and Carboxypeptidases in Peptide Cleavage

The enzymatic degradation of peptides is largely carried out by peptidases, which are broadly classified based on their cleavage site. Exopeptidases, which include aminopeptidases and carboxypeptidases, cleave amino acids from the N-terminus and C-terminus of a peptide chain, respectively. ingentaconnect.com

Aminopeptidases play a significant role in the degradation of dynorphins by cleaving the N-terminal tyrosine residue. ingentaconnect.com Specifically, aminopeptidase (B13392206) M is known to be responsible for cleaving the Tyr¹-Gly² bond in various neuropeptides. ingentaconnect.comnih.gov This action generates metabolites such as Dynorphin A (2-10).

Carboxypeptidases, on the other hand, target the C-terminal end of peptides. However, the C-terminal amidation of this compound provides a protective shield against the action of these enzymes. ingentaconnect.com While this modification blocks degradation from the C-terminus, the peptide remains susceptible to cleavage by other enzymes, such as endopeptidases like ACE. nih.govingentaconnect.com

Influence of Amidation on Proteolytic Resistance

The modification of a peptide's C-terminus with an amide group is a common strategy to increase its stability. ingentaconnect.com This amidation effectively hinders the activity of carboxypeptidases. ingentaconnect.com

Comparative studies have demonstrated the stabilizing effect of amidation. For instance, this compound has a half-life of approximately 10 minutes in human blood, whereas its non-amidated counterpart, Dynorphin A (1-13), is degraded much more rapidly, with a half-life of less than one minute. nih.gov However, the degree of stabilization can vary. One study noted that while amidation of Dynorphin A (1-13) led to a 24-fold increase in stability, the protective effect on this compound was less pronounced because other enzymatic pathways, such as those involving ACE, remain active. ingentaconnect.com Despite this, C-terminal amidation is consistently shown to improve the stability of dynorphin analogues compared to their non-amidated forms. acs.org

Table 2: Half-life of Dynorphin A Peptides in Human Blood/Plasma

| Peptide | Half-life | Source(s) |

|---|---|---|

| This compound | 10 minutes | nih.govingentaconnect.com |

| This compound | ~3.3 minutes | ingentaconnect.com |

Note: Different studies have reported slightly varying half-life values.

In Vitro Metabolism Studies in Biological Matrices (e.g., Plasma, Cerebrospinal Fluid)

The metabolic stability of this compound has been assessed in various biological fluids. In vitro incubation in human blood and plasma reveals its rapid biotransformation, with a half-life reported to be around 10 minutes. nih.govingentaconnect.com These studies utilize techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to separate and identify the resulting metabolic fragments. nih.govacs.org

The metabolic environment of cerebrospinal fluid (CSF) differs significantly from that of plasma. ingentaconnect.com CSF contains different enzymatic profiles; for example, it has lower levels of certain peptidases like carboxypeptidase N and the presence of specific enzymes such as dynorphin converting enzyme (DCE). ingentaconnect.comnih.gov Consequently, dynorphin peptides are generally more stable in CSF. While specific data for this compound in CSF is limited, studies on the closely related Dynorphin A (1-13) show a dramatically longer half-life of about 2.5 hours in CSF compared to less than a minute in plasma. nih.gov This suggests that this compound would also exhibit enhanced stability in the central nervous system.

Strategies for Enhancing In Vivo Stability

Given the rapid degradation of this compound, various strategies have been explored to enhance its stability for potential therapeutic use. These approaches primarily involve structural modifications to protect the peptide from enzymatic attack. ontosight.aitandfonline.com

Key strategies include:

N-terminal Modification : Since the N-terminus is a primary site of degradation by aminopeptidases, modifications at this position are highly effective. Replacing the natural L-amino acid at the first position (Tyr¹) with a D-isomer (D-Tyr¹) or adding a methyl group (N-Met-Tyr¹) to amidated dynorphin peptides has been shown to dramatically increase plasma half-life to 70 and 130 minutes, respectively. nih.gov

Amino Acid Substitution : Replacing susceptible amino acids within the peptide sequence is another common technique. For instance, substituting the glycine (B1666218) at position 2 with a D-alanine (D-Ala) can protect the peptide from enzymatic cleavage. nih.gov The substitution of α-amino acids with more stable β-amino acids has also been reported as a viable method to increase enzymatic resistance. researchgate.net

Peptide Cyclization : Introducing a cyclic structure into the peptide backbone can confer greater conformational rigidity and resistance to proteases. scispace.com

Formulation Strategies : Encapsulating the peptide in nano-sized delivery systems can shield it from enzymatic degradation in the body and improve its delivery to target sites. tandfonline.com

By employing these strategies, researchers aim to develop dynorphin analogues with improved pharmacokinetic profiles, thereby enhancing their potential for clinical applications. nih.gov

Neurobiological Functions and Behavioral Phenotypes in Preclinical Models

Modulation of Nociception and Antinociceptive Responses

The analgesic properties of Dynorphin (B1627789) A (1-10) amide are not straightforward and appear to be highly dependent on the physiological state of the organism, particularly the presence of stress.

Under normal, non-stressed conditions, Dynorphin A (1-10) amide demonstrates little to no intrinsic analgesic activity in certain pain assays. cas.cz Studies in mice using the tail-flick test, a measure of thermal pain response, found that intracerebroventricular (i.c.v.) administration of the peptide did not produce a significant analgesic effect compared to saline controls. cas.cz Similarly, in the hot plate test, another thermal nociception model, the peptide showed no effect when administered through a cannula in a manner designed to minimize stress. cas.cz These findings suggest that in the absence of other physiological triggers, Dynorphin A (1-1-10) amide has weak or no independent efficacy in modulating acute thermal pain at the supraspinal level. cas.czcas.cz

In stark contrast to its basal activity, this compound significantly modulates the body's response to pain when combined with a stressor. cas.czcas.cz Research has shown that its analgesic effects are potentiated by strong stressors. cas.cz For instance, when administered to mice subjected to forced swimming or whole-body vibration, this compound produced a significant analgesic effect, prolonging tail-flick latencies compared to stressed animals that received only saline. cas.cz This stress-interactive analgesia was inhibited by the opioid antagonist naloxone, indicating the involvement of opioid receptors in this effect. cas.cz

Further evidence comes from studies where the method of drug administration itself acted as a stressor. When given via a stressful freehand i.c.v. injection, this compound produced a clear analgesic response in the hot plate test, an effect that was absent with non-stressful administration methods. cas.cz This suggests that the peptide does not produce analgesia on its own but rather amplifies the analgesic effects of opioids released endogenously during a stress response. cas.czcas.cz

Table 1: Antinociceptive Effects of this compound in Preclinical Models

| Test | Animal Model | Condition | Key Finding | Citation |

|---|---|---|---|---|

| Tail-Flick Test | Male ICR Mice | Non-Stressed | No significant analgesic activity observed. | cas.cz |

| Tail-Flick Test | Male ICR Mice | Stressed (Forced Swimming/Vibration) | Prolonged tail-flick latencies; potentiated analgesic response. | cas.cz |

| Hot Plate Test | Mice | Non-Stressed (Cannula i.c.v.) | No significant analgesic effect observed. | cas.cz |

| Hot Plate Test | Mice | Stressed (Freehand i.c.v.) | Significant analgesic activity observed. | cas.cz |

Role in Opioid Tolerance and Withdrawal Modulation

This compound also plays a distinct role in the context of chronic opioid exposure, influencing both tolerance and withdrawal phenomena.

In preclinical models of opioid tolerance, this compound has been shown to potentiate the analgesic effects of morphine. novoprolabs.com In morphine-tolerant animals, it is reported to be at least as effective as the longer fragment, Dynorphin A (1-13), in this regard. novoprolabs.com This suggests a modulatory role where the peptide can enhance the efficacy of morphine once tolerance has developed. Notably, unlike Dynorphin A (1-13), this compound does not appear to antagonize the analgesic effects of morphine in morphine-naive animals. novoprolabs.comnih.gov

The influence of this compound on opioid withdrawal is less pronounced than its effects on tolerance. In a comparative study conducted in human heroin addicts, various opioid peptides were tested for their ability to suppress withdrawal symptoms. nih.gov While treatments with beta-endorphin, [D-Ala2,D-Leu5]enkephalin, and dynorphin-(1-13) were found to produce a statistically significant decrease in withdrawal scores, this compound was not effective in this capacity. nih.gov This finding indicates that despite being an active opioid fragment, it may lack the specific properties required to significantly alleviate the expression of heroin withdrawal symptoms in humans. nih.gov

Table 2: Comparative Efficacy of Opioid Peptides on Heroin Withdrawal Symptoms

| Peptide | Efficacy in Reducing Withdrawal Score | Average Period of Relief | Citation |

|---|---|---|---|

| beta-Endorphin | Significant Decrease | 44 min | nih.gov |

| [D-Ala2,D-Leu5]enkephalin | Significant Decrease | 60 min | nih.gov |

| Dynorphin A (1-13) | Significant Decrease | 46 min | nih.gov |

| This compound | Not Statistically Significant | N/A | nih.gov |

| alpha-Neoendorphin | Not Statistically Significant | N/A | nih.gov |

Contributions to Affective and Cognitive Processes

Beyond pain and opioid modulation, the dynorphin system is critically involved in regulating mood and cognitive functions. The binding of this compound to KORs is implicated in the modulation of mood, and it has been suggested that this interaction may contribute to negative emotional states, or dysphoria, under certain conditions. ontosight.ai The broader dynorphin/KOR system is recognized as a key mediator of the dysphoric component of the stress response. jneurosci.org Stress-induced release of dynorphin is thought to drive negative affective states, which may be a contributing factor to the motivational aspects of addiction and other mood disorders. jneurosci.org

A significant finding that links this compound to cognitive processes is its ability to block N-methyl-D-aspartate (NMDA) receptor channels. medchemexpress.comglpbio.com Studies have demonstrated that the peptide blocks NMDA-activated currents with an IC50 of 42.0 μM. medchemexpress.comglpbio.commedchemexpress.com This action is noteworthy as NMDA receptors are fundamental to synaptic plasticity, learning, and memory. By modulating NMDA receptor function, this compound may play a role in regulating cognitive processes that are dependent on this critical excitatory neurotransmitter system.

Regulation of Stress Responses and Emotional Control

This compound plays a significant, though nuanced, role in the modulation of stress-induced behaviors, primarily through its interaction with the kappa opioid receptor (KOR) system. ontosight.ai While the compound itself does not appear to exhibit direct analgesic properties under normal, non-stressed conditions, its activity becomes pronounced in the presence of significant stressors. cas.cz

In preclinical studies involving male ICR mice, intracerebroventricular (i.c.v.) administration of this compound did not produce any analgesic effect in the tail-flick test on its own. However, when combined with potent stressors such as forced swimming or whole-body vibration, the peptide significantly prolonged tail-flick latencies, indicating a potentiation of stress-induced analgesia. cas.czcas.cz This effect was inhibited by the opioid antagonist naloxone, confirming an opioid-receptor-mediated mechanism. cas.cz Notably, this potentiation was not observed with weaker stressors like mild immobilization. cas.cz These findings suggest that the analgesic effects of this compound are conditional and are mobilized by the physiological state induced by strong stressful events. cas.cznih.gov

The broader dynorphin/KOR system is widely recognized as a critical mediator of emotional control and the brain's response to stress. nih.gov Activation of this system is generally associated with negative affective states and dysphoria, providing a counterbalance to reward pathways. ontosight.aiwisc.edu The conditional, stress-dependent activity of this compound illustrates a specific mechanism by which the dynorphin system modulates the organism's response to adverse environmental challenges.

| Preclinical Model | Compound Administered | Key Finding | Reference |

|---|---|---|---|

| Forced Swimming Stress (Mice) | This compound (i.c.v.) | Potentiated stress-induced analgesia (prolonged tail-flick latency); no effect without stress. | cas.cz |

| Whole Body Vibration Stress (Mice) | This compound (i.c.v.) | Potentiated stress-induced analgesia; more potent than Dynorphin A (1-13). | cas.cz |

| Weak Immobilization Stress (Mice) | This compound (i.c.v.) | No significant effect on tail-flick latencies. | cas.cz |

| Hot Plate Test (Mice) | This compound (i.c.v. via stressful freehand injection) | Produced an analgesic effect only when combined with the stress of the injection method. | cas.cz |

Influence on Learning and Memory Circuits

The influence of the dynorphin system on learning and memory is intrinsically linked to its anatomical distribution within the brain. Dynorphins and their cognate KORs are expressed in key regions of limbic circuitry that are critical for cognitive processes, including the hippocampus, amygdala, and striatum. nih.govfrontiersin.org Consequently, the dynorphin system is positioned to be an important modulator of learning and memory. researchgate.net

While direct experimental evidence detailing the specific effects of this compound on learning and memory circuits is not extensively documented, the role of the broader dynorphin system provides a framework for its expected influence. The system is generally thought to come into play under conditions of stress or aversive events, which can impact cognitive functions. researchgate.net Dysregulation of dynorphin signaling has been implicated in cognitive impairments associated with neuropsychiatric and neurodegenerative disorders. researchgate.net

For instance, in preclinical models of temporal lobe epilepsy, a condition often accompanied by cognitive decline, replenishing depleted dynorphin levels via gene therapy has been shown to prevent the long-term deterioration of spatial learning and memory. embopress.org This suggests that maintaining appropriate dynorphin tone is crucial for preserving cognitive function, at least under certain pathological conditions. Given that this compound is an active fragment within this system, it is presumed to contribute to these modulatory effects on the neural circuits underpinning learning and memory.

Involvement in Neuropathophysiological States

Neurobiological Mechanisms in Epilepsy Models

The dynorphin system, including this compound, functions as a significant endogenous modulator of neuronal excitability, with a predominantly anticonvulsant effect. nih.govfrontiersin.org This protective role is critical in the context of epilepsy, a disorder characterized by neuronal hyperexcitability.

Two primary neurobiological mechanisms underlie this anticonvulsant action. The first is a canonical, KOR-mediated pathway. Upon release during periods of high-frequency neuronal firing, such as at the onset of a seizure, dynorphins bind to presynaptic KORs. nih.gov This binding inhibits voltage-gated calcium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate (B1630785). frontiersin.org Postsynaptically, KOR activation can lead to neuronal hyperpolarization, further dampening excitability. frontiersin.org In animal models and human patients with temporal lobe epilepsy, hippocampal dynorphin levels are often found to be depleted, which is thought to lower the seizure threshold and facilitate over-excitability. frontiersin.orgnih.gov

The second mechanism is a non-opioid action mediated through the N-methyl-D-aspartate (NMDA) receptor. Research has specifically identified that this compound can directly block NMDA-activated currents in a voltage-independent manner, with a reported IC₅₀ of 42.0 μM in isolated rat trigeminal neurons. medchemexpress.commedchemexpress.com This action is significant because excessive NMDA receptor activation is a key driver of excitotoxicity and neurodegeneration observed in epilepsy. nih.gov Therefore, this compound may exert neuroprotective effects in epilepsy through both opioid receptor-dependent modulation of excitability and direct, non-opioid antagonism of excitotoxic pathways.

| Mechanism | Receptor/Channel Target | Effect | Relevance to Epilepsy |

|---|---|---|---|

| Opioid-Mediated | Kappa Opioid Receptor (KOR) | Inhibition of presynaptic calcium channels and postsynaptic hyperpolarization. | Reduces glutamate release and dampens neuronal excitability, acting as an endogenous anticonvulsant. frontiersin.orgnih.gov |

| Non-Opioid-Mediated | NMDA Receptor | Direct, voltage-independent block of NMDA-activated currents. | Reduces excitotoxicity and potential neurodegeneration. medchemexpress.commedchemexpress.com |

Contributions to Addiction-Related Behaviors

The Dynorphin A/KOR system is critically involved in the neurobiology of addiction, where it is often characterized as an "anti-reward" system. It functionally opposes the pro-reward dopamine (B1211576) and mu-opioid receptor systems. wisc.edufrontiersin.org This system is implicated in the negative affective states, such as dysphoria and anhedonia, that are prominent during drug withdrawal and contribute to the maintenance of compulsive drug use. frontiersin.orgresearchgate.net

While specific studies on the behavioral effects of this compound in addiction paradigms are limited, its role can be inferred from its function as a KOR agonist and its inclusion in preclinical research on opioid dependence. wisc.edu Administration of dynorphins, including Dynorphin A, has been shown to attenuate the somatic signs of opioid withdrawal in animal models. wisc.eduingentaconnect.com This effect may be mediated through complex interactions, including non-opioid mechanisms at NMDA receptors, which are implicated in suppressing opiate tolerance and withdrawal. ingentaconnect.com

Chronic exposure to drugs of abuse often leads to an upregulation of the dynorphin system in brain regions associated with reward and habit learning, such as the nucleus accumbens. frontiersin.org This neuroadaptation is thought to contribute to the decreased dopamine transmission and the negative emotional state that drives continued drug-seeking. wisc.edumdpi.com Therefore, as an active component of this system, this compound is understood to contribute to the neurobiological processes that underlie the negative reinforcement aspects of addiction.

Roles in Depression and Anxiety Paradigms

The dynorphin/KOR system is deeply implicated in the pathophysiology of mood and anxiety disorders. nih.govfrontiersin.org Extensive preclinical evidence demonstrates that activation of KORs by agonists, which would include this compound, produces depressogenic and anxiogenic effects. nih.govarxiv.org

In animal models, stress, a major precipitating factor for depression and anxiety, leads to the release of dynorphin in key brain circuits that regulate emotion, such as the amygdala, prefrontal cortex, and nucleus accumbens. nih.govplos.org This release of endogenous dynorphin and subsequent KOR activation drives behaviors analogous to depression and anxiety, including social aversion, immobility in the forced swim test, and reduced exploration in anxiety-provoking environments. arxiv.org For example, KOR agonists like Dynorphin-A have been shown to inhibit excitatory inputs into the bed nucleus of the stria terminalis (BNST), a critical node in the brain's anxiety circuitry. nih.gov

Conversely, antagonists of the KOR consistently produce robust antidepressant and anxiolytic effects in these same preclinical paradigms. nih.govarxiv.org The dysphoria and aversive states induced by KOR activation are considered a primary mechanism through which the dynorphin system contributes to the negative affective symptoms of these disorders. frontiersin.orgjneurosci.org As an endogenous KOR agonist, this compound is a key player in the molecular machinery that translates stressful experiences into the affective states characteristic of depression and anxiety.

Mechanisms Underlying Neuropathic Pain Maintenance

In a significant departure from the canonical analgesic effects of opioids, Dynorphin A and its fragments, including by extension this compound, are involved in the maintenance of chronic neuropathic pain states through a non-opioid, pronociceptive (pain-promoting) mechanism. cas.czu-tokyo.ac.jpnih.gov This paradoxical effect contributes to the complex and often challenging nature of treating neuropathic pain.

Research in rat and mouse models of neuropathic pain has revealed that sustained elevation of endogenous dynorphin in the spinal cord is required for the persistence of the pain state. u-tokyo.ac.jpnih.gov The underlying mechanism does not involve opioid receptors. Instead, dynorphin acts as an agonist at bradykinin (B550075) B1 and B2 receptors on sensory neurons. u-tokyo.ac.jpnih.govresearchgate.net

This activation of bradykinin receptors by dynorphin triggers a distinct signaling cascade that results in the influx of calcium through voltage-sensitive calcium channels. u-tokyo.ac.jpnih.gov This neuronal excitation and sensitization contribute directly to hyperalgesia (increased sensitivity to pain). u-tokyo.ac.jp Blockade of these spinal bradykinin receptors has been shown to reverse persistent neuropathic pain, but only when endogenous dynorphin levels are elevated. nih.gov This demonstrates a critical pathway where dynorphin, under conditions of nerve injury and chronic pain, switches from its classical neuromodulatory role to a direct pain-promoting signal via the bradykinin system. u-tokyo.ac.jpontosight.ai

| Pathological State | Key Finding | Underlying Mechanism | Reference |

|---|---|---|---|

| Neuropathic Pain | Endogenous dynorphin is required for the maintenance of persistent neuropathic pain. | Non-opioid agonist action at bradykinin B1 and B2 receptors on sensory neurons. | u-tokyo.ac.jpnih.gov |

| Neuropathic Pain | Spinal administration of dynorphin produces hyperalgesia. | Activation of bradykinin receptors leads to calcium influx via voltage-sensitive calcium channels. | u-tokyo.ac.jpnih.gov |

Central Nervous System Distribution and Functional Topography of this compound

Dynorphin A and its related peptides, including the truncated form this compound, are extensively distributed throughout the central nervous system (CNS). Their localization in specific neural circuits underpins their diverse neuromodulatory roles. The effects of these peptides are primarily mediated through the activation of the κ-opioid receptor (KOR), which is also widely expressed in the brain and spinal cord. bma.chbma.ch The anatomical distribution of the dynorphin/KOR system is crucial for its involvement in a range of physiological and behavioral processes, from pain modulation and stress responses to reward and homeostasis.

Dynorphins are found in high concentrations in several key areas of the CNS, including the hypothalamus, medulla, pons, midbrain, and spinal cord. bma.chbma.ch This distribution allows them to influence a wide array of functions. For instance, their presence in the hypothalamus is linked to their role in regulating body temperature, appetite, and circadian rhythms, which are fundamental aspects of homeostasis. bma.ch In the spinal cord and various brainstem regions, dynorphins are integral to the modulation of pain signals.

Preclinical studies have elucidated the functional significance of this compound and related peptides in specific brain regions, revealing a complex functional topography.

Table 1: Central Nervous System Distribution of Dynorphins

| Brain/CNS Region | General Function |

|---|---|

| Hypothalamus | Homeostasis (appetite, body temperature, circadian rhythms) bma.ch |

| Midbrain | Pain modulation, reward processing |

| Pons | Pain modulation, stress response |

| Medulla | Autonomic regulation, pain processing |

| Spinal Cord | Pain signal transmission and modulation bma.chbma.ch |

| Amygdala | Stress and emotional responses researchgate.net |

| Hippocampus | Learning and memory |

| Nucleus Accumbens | Reward, motivation, and addiction bma.ch |

| Cerebral Cortex | Higher cognitive functions |

The functional impact of this compound is particularly evident in the context of stress and pain. Research in preclinical models has demonstrated that while peptides like this compound may not have analgesic effects under normal conditions, their activity is significantly enhanced in the presence of strong stressors. cas.cz For example, studies in mice have shown that intracerebroventricular administration of this compound prolongs tail-flick latencies—a measure of analgesia—only when combined with stressors like forced swimming or whole-body vibration. cas.cz This phenomenon, known as stress-induced analgesia, highlights a critical functional role for the dynorphin system. researchgate.netnih.govresearchgate.net The analgesic effects potentiated by stress can be blocked by opioid antagonists like naloxone, confirming the involvement of opioid receptors. cas.cz

Furthermore, the dynorphin system is implicated in the neurobiology of addiction. bma.ch Dynorphins released in response to stress can influence the brain's reward pathways and have been shown to mediate behavioral responses that oppose the rewarding effects of drugs like cocaine. nih.gov This suggests a functional role for dynorphins in brain regions associated with reward and motivation, such as the nucleus accumbens and ventral tegmental area.

Table 2: Functional Topography of this compound in Preclinical Models

| Brain Region/Pathway | Associated Function | Key Research Finding |

|---|---|---|

| Supraspinal Sites (general) | Stress-Induced Analgesia | Intracerebroventricular administration of this compound potentiates analgesia in stressed mice, an effect blocked by naloxone. cas.cznih.gov |

| Hypothalamus | Homeostasis | Dynorphins are crucial in maintaining homeostasis through the control of appetite, circadian rhythms, and body temperature. bma.ch |

| Spinal Cord | Nociceptive Modulation | Dynorphins can be released at spinal sites to produce analgesia in various pain tests. cas.cz |

| Reward Circuits (e.g., Nucleus Accumbens) | Addiction and Motivation | The dynorphin/KOR system is involved in the complex molecular changes in the brain leading to cocaine addiction. bma.chnih.gov |

| Amygdala | Stress Response | Activation of opioid receptors in the central amygdala is involved in analgesia induced by long-duration stressors. researchgate.net |

Advanced Methodologies in Dynorphin a 1 10 Amide Research

Peptide Synthesis and Purification Techniques

The chemical synthesis of Dynorphin (B1627789) A (1-10) amide and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. This methodology allows for the stepwise assembly of amino acids on a solid support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. Subsequent purification and characterization are critical to ensure the final product's high purity and correct identity.

Solid-Phase Peptide Synthesis Optimization

The synthesis of Dynorphin A fragments is typically performed using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. thaiscience.infoku.edu This approach involves the use of an acid-labile resin, such as a polyethylene (B3416737) glycol-polystyrene (PEG-PS) resin functionalized with a peptide amide linker (PAL). thaiscience.infoku.edu The PAL linker is designed to yield a C-terminal amide upon cleavage of the peptide from the resin, which is a key structural feature of the target compound.

The synthesis process begins with the deprotection of the Fmoc group from the resin using a weak base, commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ku.edu Following the removal of the Fmoc group, the next Fmoc-protected amino acid is coupled to the growing peptide chain. The choice of coupling reagents is critical for efficient amide bond formation and to minimize side reactions like racemization. A common and effective combination of coupling agents includes a phosphonium (B103445) salt, such as benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and an additive like 1-hydroxy-7-benzotriazole (HOBt), in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA). ku.edu

Optimization of the synthesis protocol may involve the use of different resins. For instance, both polystyrene (PS) and polyethylene glycol-polystyrene (PEG-PS) resins have been successfully used for the synthesis of dynorphin analogs. thaiscience.info The choice of resin can influence factors such as the rate of deprotection of certain protecting groups and the purity of the final crude peptide. thaiscience.info

Once the peptide chain assembly is complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers. ku.edu Scavengers are small molecules added to the cleavage mixture to trap the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues.

High-Performance Liquid Chromatography (HPLC) for Characterization

Following cleavage from the resin, the crude peptide is a mixture containing the desired product along with truncated and deletion sequences and other impurities. High-performance liquid chromatography (HPLC) is the standard and most powerful technique for both the purification and characterization of the synthesized Dynorphin A (1-10) amide.

Preparative reversed-phase HPLC (RP-HPLC) is employed for the purification of the crude peptide. nih.govnih.gov This technique separates peptides based on their hydrophobicity. A common setup involves a C18 stationary phase and a mobile phase consisting of a gradient of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), in water, with both solvents typically containing 0.1% trifluoroacetic acid (TFA). ku.edunih.gov The gradient is carefully optimized to achieve the best separation of the target peptide from its impurities. The fractions containing the purified peptide are collected, combined, and then lyophilized to obtain the final product as a fluffy white powder.

The purity of the final peptide is assessed using analytical RP-HPLC. ku.edunih.gov This is typically performed using at least two different solvent systems to ensure that no impurities are co-eluting with the main product peak. ku.edunih.gov A purity of greater than 98% is generally required for pharmacological studies. nih.gov The identity of the purified peptide is confirmed by mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI), which provides the accurate molecular weight of the compound. ku.eduacs.org

In Vitro Pharmacological Assay Systems

A comprehensive understanding of the pharmacological properties of this compound is derived from a suite of in vitro assays. These assays are designed to determine the compound's affinity for opioid receptors, its functional activity as an agonist or antagonist, and the specific intracellular signaling pathways it modulates.

Isolated Tissue Bioassays (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

Classical pharmacological preparations, such as the guinea pig ileum (GPI) and the mouse vas deferens (MVD), are valuable tools for assessing the functional activity of opioid peptides. nih.gov These tissues are rich in opioid receptors and respond to opioid agonists with a measurable physiological effect, typically an inhibition of electrically induced contractions.

The GPI longitudinal muscle-myenteric plexus preparation is particularly enriched in kappa-opioid receptors (KOR), making it a highly relevant assay for studying dynorphin-related peptides. nih.govacs.org In this assay, the tissue is mounted in an organ bath and stimulated electrically to induce twitch contractions. The addition of an opioid agonist, such as this compound, to the bath results in a concentration-dependent inhibition of these contractions. The potency of the compound is typically expressed as the IC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect. acs.orgnih.gov

The MVD preparation is also used to characterize opioid activity. While it expresses multiple opioid receptor types, it has been instrumental in early studies of dynorphin analogs. nih.govnih.gov For example, this compound has been shown to be more potent than Dynorphin A (1-13) in inhibiting the twitch of the mouse vas deferens. nih.gov

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. nih.govnih.gov These assays are typically performed using membrane preparations from cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that have been engineered to stably express a high density of a specific opioid receptor subtype (mu, delta, or kappa). nih.govnih.govmdpi.com

In a competitive binding assay, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope, such as tritium (B154650) [³H]) and varying concentrations of the unlabeled test compound (e.g., this compound). nih.govfrontiersin.org The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is then measured, and the data are used to calculate the IC50 value of the test compound, which is the concentration that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. ku.edu A lower Ki value indicates a higher binding affinity.

By performing these assays with cell lines expressing each of the three main opioid receptor subtypes, the selectivity of this compound can be determined. Dynorphin A and its analogs typically exhibit a preference for the kappa-opioid receptor. nih.gov Commonly used radioligands include the non-selective antagonist [³H]diprenorphine for KOR, the mu-selective agonist [³H]DAMGO, and the delta-selective agonist [³H]DPDPE. nih.govnih.gov

| Compound | Receptor | Ki (nM) | Cell Line | Radioligand |

| Dynorphin A | KOR | 0.05 ± 0.01 | hKOR | [³H]U69,593 |

| Dynorphin A | MOR | 1.60 ± 0.18 | hMOR | [³H]DAMGO |

| Dynorphin A | DOR | 1.25 ± 0.12 | hDOR | [³H]diprenorphine |

| Dynorphin B | KOR | 0.72 ± 0.18 | hKOPr-CHO | [³H]-U69,593 |

This table presents representative binding affinity data for endogenous dynorphins at human opioid receptors. Data is compiled from multiple sources for illustrative purposes. nih.govfrontiersin.org

Functional Cell-Based Assays (e.g., G protein coupling, cAMP modulation, β-arrestin recruitment)

While binding assays provide information about receptor affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or partial agonist, and to dissect the intracellular signaling pathways it activates. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). nih.gov

G protein coupling assays , such as the [³⁵S]GTPγS binding assay, directly measure the activation of G proteins by a receptor agonist. nih.gov In this assay, cell membranes containing the receptor of interest are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding promotes the exchange of GDP for GTP on the G protein α-subunit, and the incorporation of [³⁵S]GTPγS is measured as an indicator of G protein activation. The potency (EC50) and efficacy (Emax) of the agonist can be determined from concentration-response curves. frontiersin.org

cAMP modulation assays are another common functional assay for Gi/o-coupled receptors. Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). elifesciences.orgfrontiersin.org In this assay, cells are typically stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then measured. researchgate.net

| Compound | EC50 (nM) for cAMP Inhibition | Emax (%) |

| Dynorphin A | 0.43 ± 0.08 | 100 |

| Dynorphin B | - | ~100 |

| α-neoendorphin | - | ~100 |

This table shows the potency and efficacy of various endogenous dynorphin peptides in inhibiting cAMP production in cells expressing the kappa-opioid receptor. Emax is relative to a full agonist. Data is compiled from multiple sources for illustrative purposes. nih.govelifesciences.org

β-arrestin recruitment assays are used to investigate another important aspect of GPCR signaling. Upon agonist binding, GPCRs are phosphorylated, which promotes the binding of proteins called β-arrestins. β-arrestin binding can lead to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. nih.govfrontiersin.org Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the interaction between the receptor and β-arrestin in real-time in living cells. frontiersin.orgacs.org Some ligands may preferentially activate G protein signaling over β-arrestin recruitment, a phenomenon known as biased agonism, which is an area of intense research in opioid pharmacology. nih.gov

Preclinical Animal Model Studies

Preclinical animal models are indispensable for elucidating the complex biological roles of this compound. These studies allow for controlled investigation into its physiological and behavioral effects, providing foundational knowledge for its potential therapeutic applications.

Routes of Administration (e.g., Intracerebroventricular, Intrathecal)

The route of administration in preclinical studies is a critical determinant of the observed effects of this compound, primarily due to its peptidic nature and limited ability to cross the blood-brain barrier. Direct administration into the central nervous system (CNS) is therefore a common methodological approach.

Intracerebroventricular (ICV) Administration: This route involves the direct injection of the peptide into the cerebral ventricles, allowing for its widespread distribution throughout the brain. ICV administration has been utilized in mice to investigate the analgesic properties of this compound. For instance, studies have shown that while the peptide itself may not have significant analgesic activity when administered alone via the ICV route, it can modulate the effects of other opioids like morphine in tolerant animals. nih.gov This method is crucial for assessing the central effects of the peptide on pain perception and mood-related behaviors. The freehand ICV injection method in mice has been noted as a stressful procedure that can influence experimental outcomes, suggesting that the effects of dynorphins on pain may be potentiated by stress. cas.cz

Intrathecal (IT) Administration: This method involves injecting the peptide directly into the subarachnoid space of the spinal cord. It is particularly useful for studying the effects of substances on spinal-level pain processing. While much of the research has focused on longer dynorphin fragments like Dynorphin A (1-13), these studies provide a framework for understanding the potential spinal actions of its derivatives. nih.govnih.gov For example, intrathecal administration of dynorphin peptides in rats has been shown to produce pressor responses and increase resistance to spinal cord blood flow, effects that are not mediated by opioid receptors. nih.govnih.gov This route is essential for differentiating the spinal from the supraspinal effects of this compound.

| Route of Administration | Target Area | Primary Research Focus | Key Findings Context |

|---|---|---|---|

| Intracerebroventricular (ICV) | Brain (widespread) | Analgesia, mood, central opioid modulation | Modulates morphine analgesia in tolerant mice; effects may be stress-dependent. nih.govcas.cz |

| Intrathecal (IT) | Spinal Cord | Spinal pain processing, cardiovascular effects | Related dynorphin peptides induce non-opioid mediated cardiovascular responses. nih.govnih.gov |

Behavioral Assays for Pain, Mood, and Cognitive Assessment (e.g., Tail-Flick, Hot Plate, Forced Swim)

Behavioral assays are fundamental in characterizing the functional effects of this compound in conscious animals. These tests are designed to quantify responses to noxious stimuli, assess mood-related states, and evaluate cognitive functions.

Pain Assessment:

Tail-Flick Test: This assay measures the latency of a rodent to withdraw its tail from a source of thermal radiation. It is a spinal reflex that is sensitive to opioid analgesics. Studies have shown that this compound administered intracerebroventricularly by itself does not exhibit significant analgesic activity in the tail-flick test under normal conditions. nih.gov However, it does show a selective action on morphine-induced analgesia, particularly in morphine-tolerant animals. nih.gov

Hot Plate Test: This test assesses the response latency to a thermal stimulus applied to the paws. It involves supraspinal processing and is sensitive to a broader range of analgesics. Similar to the tail-flick test, the analgesic effects of ICV-administered this compound in the hot plate test appear to be dependent on the presence of a stressor. cas.cz When administered using a stressful freehand injection technique, an analgesic effect was observed, which was absent when administered through a less stressful implanted cannula. cas.cz

Mood Assessment:

Forced Swim Test (FST): This test is widely used to screen for antidepressant-like activity. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. Increased immobility is interpreted as a state of behavioral despair. While direct studies on the antidepressant effects of this compound are limited, research on the broader dynorphin/kappa-opioid receptor (KOR) system is highly relevant. Stress-induced analgesia, which can be prolonged by subanalgesic doses of this compound, is often studied in conjunction with the FST. jneurosci.orgnih.gov The KOR system, for which dynorphins are endogenous ligands, is implicated in stress-induced immobility, and KOR antagonists are known to reduce immobility in the FST. nih.gov

Cognitive Assessment:

Novel Object Recognition (NOR) Test: This assay evaluates recognition memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one. The dynorphin system has been implicated in cognitive processes, with studies showing that elevated dynorphin levels with age are associated with memory impairments. nih.gov While specific data on this compound in the NOR test is not readily available, studies on the broader dynorphin system suggest that its modulation could impact performance in this cognitive task. nih.govfrontiersin.org

Electrophysiological Recording Techniques in Neuronal Systems

Electrophysiological techniques provide direct insight into how this compound affects neuronal activity at the cellular level. These methods measure changes in the electrical properties of neurons, such as membrane potential and firing rate.

Patch-clamp recording in brain slices is a powerful technique used to study the effects of neuropeptides on specific neuronal populations. Research has demonstrated that Dynorphin A can directly inhibit neuropeptide S (NPS) neurons in the pericoerulear region of the mouse brain. frontiersin.org This inhibition is mediated through the activation of κ-opioid receptors, which leads to an increase in potassium conductance. frontiersin.org This results in hyperpolarization of the neuronal membrane, making the neuron less likely to fire action potentials. frontiersin.org Furthermore, Dynorphin A was also found to reduce the efficacy of GABAergic synapses on these NPS neurons. frontiersin.org These findings suggest that this compound, as an active fragment, could play a significant role in modulating neuronal circuits related to arousal, anxiety, and stress by altering both direct neuronal excitability and synaptic transmission.

Genetic Manipulation and Knockout Models for Prodynorphin and Opioid Receptors

The use of genetically modified animals, particularly knockout (KO) mice, has been instrumental in dissecting the physiological roles of the endogenous dynorphin system and its receptors.

Prodynorphin (Pdyn) Knockout Models: Mice lacking the gene for prodynorphin (the precursor protein for all dynorphin peptides) are a critical tool for understanding the consequences of a complete absence of endogenous dynorphins. Studies using Pdyn KO mice have revealed complex roles in pain, mood, and cognition. For example, while Pdyn KO mice show normal responses to acute non-noxious stimuli, they exhibit a mild increased sensitivity to some noxious stimuli, suggesting a tonic, modest inhibitory role for endogenous dynorphins in pain pathways. jneurosci.org In models of neuropathic pain, dynorphin is not required for the initiation of the pain state, but its presence is crucial for the maintenance of chronic pain. jneurosci.org In the forced swim test, mice lacking dynorphin peptides spend significantly less time immobile compared to their wild-type littermates, suggesting that the endogenous dynorphin system contributes to stress-induced behavioral despair. jneurosci.org These models provide a "null" background against which the specific effects of exogenously administered this compound can be precisely evaluated.

Opioid Receptor Knockout Models: The generation of mice lacking specific opioid receptors (kappa, mu, delta) allows for the definitive identification of the receptor subtypes through which this compound exerts its effects. For instance, demonstrating that a particular behavioral effect of the peptide is absent in kappa-opioid receptor (KOR) KO mice but present in wild-type and other opioid receptor KO mice would provide strong evidence for KOR-mediated action. Studies have shown that the behavioral responses to stress are blocked by KOR antagonists and are absent in Pdyn KO mice, firmly implicating the dynorphin/KOR system. nih.gov

| Knockout Model | Genetic Deletion | Key Phenotype/Finding | Relevance for this compound Research |

|---|---|---|---|

| Prodynorphin (Pdyn) KO | Prodynorphin precursor gene | Reduced maintenance of neuropathic pain; decreased immobility in forced swim test. jneurosci.orgjneurosci.org | Provides a null background to test the specific, isolated effects of the peptide. |

| Opioid Receptor KO (e.g., KOR-KO) | Specific opioid receptor gene | Absence of effects from kappa-selective agonists; altered stress responses. nih.gov | Allows for definitive determination of the receptor subtype mediating the peptide's actions. |

Analytical Techniques for Peptide Detection and Quantification in Biological Samples

Accurate detection and quantification of this compound in complex biological matrices such as brain tissue, cerebrospinal fluid (CSF), and plasma are essential for pharmacokinetic and pharmacodynamic studies. The low physiological concentrations and potential for rapid degradation of neuropeptides necessitate highly sensitive and specific analytical methods.

Mass Spectrometry-Based Approaches (e.g., Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry)

Mass spectrometry (MS) has become the gold standard for peptide analysis due to its exceptional sensitivity, specificity, and ability to provide structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is particularly well-suited for the analysis of peptides and proteins. In MALDI-MS, the sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination.

MALDI-TOF MS has been successfully used for the detection of dynorphin peptides in brain tissue. plos.orgresearchgate.net A significant advantage of this technique is its application in imaging mass spectrometry (IMS), where the spatial distribution of peptides can be mapped directly on thin tissue sections. plos.org This allows researchers to visualize the localization of dynorphin peptides within specific brain regions, such as the substantia nigra and striatum, and how their levels change in animal models of diseases like Parkinson's disease. plos.org The high sensitivity of MALDI-TOF MS enables the detection of low-abundance peptides, and its combination with tandem MS (TOF/TOF) can provide sequence information for peptide identification. cdc.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach combines the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry. Biological samples are first processed to extract the peptides, which are then separated by LC before being introduced into the mass spectrometer. In the mass spectrometer, a specific precursor ion (corresponding to the mass of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and allows for accurate quantification, even in complex mixtures. LC-MS/MS methods have been developed for the determination of dynorphins in biological samples like serum and CSF. csuohio.edunih.gov This technique is crucial for pharmacokinetic studies that track the concentration of the peptide over time after administration.

| Technique | Principle | Primary Application | Advantages |

|---|---|---|---|

| MALDI-TOF MS | Laser-induced desorption/ionization from a matrix. | Peptide identification, Imaging Mass Spectrometry (IMS) in tissue. plos.org | High sensitivity, speed, tolerance to salts, spatial mapping capability. |

| LC-MS/MS | Chromatographic separation followed by mass analysis of fragmented ions. | Quantification in biological fluids (plasma, CSF), pharmacokinetic studies. csuohio.edunih.gov | Excellent specificity and sensitivity, suitable for complex mixtures. |

Immunoassays (e.g., Radioimmunoassay, Enzyme-Linked Immunosorbent Assay) Development

The quantification of this compound in biological samples necessitates the development of highly specific and sensitive immunoassays, primarily Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). These techniques rely on the principle of competitive binding between a labeled and unlabeled antigen for a limited number of antibody binding sites. The development of such assays for this compound involves several critical steps, from the production of specific antibodies to the validation of the assay's performance.

Antibody Production

A fundamental prerequisite for a reliable immunoassay is the generation of high-affinity antibodies that can specifically recognize this compound. Due to its small size, this compound is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response in host animals, typically rabbits or guinea pigs. Common carrier proteins include bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The method of conjugation is crucial to ensure that the unique structural features of this compound are exposed for antibody recognition.

The specificity of the resulting polyclonal or monoclonal antibodies is a key determinant of the immunoassay's utility. Antibodies raised against larger dynorphin fragments, such as Dynorphin A (1-13) or Dynorphin A (1-17), may exhibit varying degrees of cross-reactivity with this compound. For instance, a polyclonal antibody raised against synthetic Dynorphin A (1-13) has been shown to have a low cross-reactivity of 1.5% with this compound in a radioimmunoassay system. sceti.co.jp Conversely, antibodies can be generated that show high specificity for this compound.

Radioimmunoassay (RIA) Development

A typical RIA for this compound involves the following components:

Specific Antiserum: As discussed, this is raised against a this compound-carrier protein conjugate.